BI 853520 is a novel compound developed as a potent and selective inhibitor of focal adhesion kinase (FAK), which plays a crucial role in various cellular processes, including proliferation, migration, and survival of cancer cells. FAK is often overexpressed or activated in many malignancies, making it an attractive target for cancer therapy. The compound has shown promise in preclinical studies and is currently undergoing clinical trials to evaluate its safety and efficacy in treating various cancers.
BI 853520 was developed through a collaborative effort involving medicinal chemistry and pharmacology research. It belongs to the class of small molecule inhibitors targeting tyrosine kinases, specifically designed to inhibit FAK activity. The compound is classified as an ATP-competitive inhibitor, meaning it competes with ATP for binding to the active site of the kinase, thereby blocking its enzymatic activity.
The synthesis of BI 853520 involves several key steps that optimize its chemical structure for enhanced potency and selectivity. The initial synthesis starts with the preparation of a tricyclic core structure, which is modified through various chemical reactions:
These methods emphasize the importance of optimizing both the core structure and side chains to improve potency against FAK while maintaining selectivity for other kinases .
The molecular structure of BI 853520 features a tricyclic framework with specific functional groups that contribute to its biological activity. The compound's structural formula includes:
The three-dimensional conformation of BI 853520 allows for effective interaction with the active site of FAK, which is critical for its inhibitory action .
The synthesis of BI 853520 involves several key chemical reactions:
Each reaction step is optimized for yield and purity, ensuring that the final product possesses high potency against FAK .
BI 853520 exerts its effects by selectively inhibiting FAK activity through competitive inhibition at the ATP-binding site. Upon binding, it prevents autophosphorylation of specific tyrosine residues within FAK, particularly tyrosine 397, which is critical for FAK activation. This inhibition disrupts downstream signaling pathways associated with cell survival and proliferation, leading to reduced tumor growth and metastasis in various cancer models.
In preclinical studies, BI 853520 demonstrated significant anti-tumor effects in xenograft models, particularly in tumors exhibiting mesenchymal characteristics linked to high sensitivity to FAK inhibition .
BI 853520 exhibits several notable physical and chemical properties:
These properties are critical for determining the pharmacokinetic profile during clinical evaluations .
BI 853520 has significant potential applications in cancer therapy due to its ability to inhibit FAK signaling pathways involved in tumor progression. Its primary applications include:
Current clinical trials are assessing its safety profile and therapeutic efficacy across different cancer types, aiming to establish BI 853520 as a viable treatment option in oncology .
BI-853520 (Ifebemtinib) is a potent ATP-competitive inhibitor that targets the kinase domain of FAK with high specificity. Its binding mode involves critical interactions with the hinge region and DFG motif of FAK. The aminopyrimidine moiety forms dual hydrogen bonds with the backbone nitrogen of Cys502 in the hinge region, while the diazepinone carbonyl and adjacent thiazole nitrogen engage Asp564 of the DFG motif [3] [10]. This tripartite interaction locks FAK in an inactive conformation, preventing ATP binding and subsequent autophosphorylation at Tyr397—a key activation site [1] [9].
The inhibitor’s selectivity is anchored in its unique pyrimidothiazolodiazepinone core, which sterically occludes off-target kinases. Biochemical profiling reveals BI-853520 inhibits recombinant FAK with an IC₅₀ of 1 nM, while showing negligible activity against the structurally related kinase PYK2 (IC₅₀ > 50,000 nM) [3] [5]. This >50,000-fold selectivity stems from subtle differences in the ATP-binding pocket: PYK2 harbors a bulkier gatekeeper residue (Thr474 vs. FAK’s Ala452), which clashes with BI-853520’s N-methyl amide extension [10].
Table 1: Key Structural Interactions of BI-853520 with FAK
FAK Residue | Interaction Type | BI-853520 Functional Group | Functional Significance |
---|---|---|---|
Cys502 | Hydrogen bonding | Aminopyrimidine | Hinge region binding |
Asp564 | Hydrogen bonding | Diazepinone carbonyl/thiazole | DFG motif stabilization |
Ala452 | Hydrophobic | N-methyl amide | Gatekeeper accommodation |
Leu553 | Van der Waals | Methylthiazole | Hydrophobic pocket filling |
Unlike early-generation FAK inhibitors such as PF-562,271, BI-853520 achieves enhanced selectivity through strategic scaffold modifications. PF-562,271—a 2,4-diaminopyrimidine derivative—inhibits FAK and PYK2 with near-equal potency (IC₅₀ = 2 nM and 22 nM, respectively) due to its flexibility in accommodating both kinase pockets [3] [7]. In contrast, BI-853520’s rigid tricyclic core imposes conformational constraints that exploit FAK-specific topology.
Notably, BI-853520 eliminates the morpholine solubilizing group present in TAE226 (another early FAK inhibitor), which contributed to off-target inhibition of insulin receptor (IR) [7]. Instead, BI-853520 incorporates a solvent-exposed aniline "tail" (e.g., 4-(4-methylpiperazin-1-yl)aniline) that minimizes hydrophobic interactions with non-target kinases [10]. Molecular modeling confirms that BI-853520’s methylthiazole extension occupies a hydrophobic back pocket unique to FAK, a region narrower in most other kinases [10].
Table 2: Selectivity Comparison of BI-853520 vs. Benchmark FAK Inhibitors
Inhibitor | FAK IC₅₀ (nM) | PYK2 IC₅₀ (nM) | Selectivity Ratio (PYK2/FAK) | Core Scaffold |
---|---|---|---|---|
BI-853520 | 1 | >50,000 | >50,000 | Pyrimidothiazolodiazepinone |
PF-562,271 | 2 | 22 | 11 | 2,4-Diaminopyrimidine |
TAE226 | 36 | 72 (for IR) | 2 (vs. IR) | 2,4-Diaminopyrimidine |
BI-853520 exhibits exceptional biochemical potency against FAK, with consistent sub-nanomolar to low-nanomolar IC₅₀ values across assays:
Kinase profiling reveals minimal off-target activity at therapeutic concentrations. At 1,000 nM, BI-853520 inhibits only two kinases beyond FAK with IC₅₀ < 1,000 nM:
This translates to a >500-fold selectivity window for FAK over FER/FES. PYK2—a FAK homolog sharing 60% kinase domain identity—remains uninhibited even at 50,000 nM, underscoring BI-853520’s unparalleled specificity among FAK inhibitors [3] [5]. FER and FES inhibition occurs only at supratherapeutic doses, suggesting limited physiological relevance in cancer treatment [1].
Table 3: Biochemical Selectivity Profile of BI-853520
Kinase | IC₅₀ (nM) | Family | Physiological Role | Selectivity vs. FAK |
---|---|---|---|---|
FAK | 1 | PTK2 | Focal adhesion signaling | Reference |
FER | 900 | Tyrosine kinase | Cell proliferation/migration | 900-fold lower |
FES | 1,040 | Tyrosine kinase | Hematopoietic signaling | 1,040-fold lower |
PYK2 | >50,000 | PTK2 | Calcium-dependent signaling | >50,000-fold lower |
SRC | >10,000 | SRC | Oncogenic signaling | >10,000-fold lower |
KINOMEscan profiling at 10 μM BI-853520 concentration demonstrates exceptional kinome-wide selectivity. Among 402 kinases screened, only five show >65% inhibition: FAK, FER, FES, TNK2 (ACK1), and FLT3 [10]. This represents a selectivity hit rate of 1.24%—significantly lower than first-generation FAK inhibitors like defactinib (hit rate >10%) [10].
Notably, BI-853520’s off-targets share structural similarities:
The inhibitor’s selectivity is attributed to its:
This selectivity profile positions BI-853520 as a superior chemical probe for dissecting FAK-specific functions in tumor biology, free from confounding off-target effects.
Table 4: Synonyms for BI-853520
Synonym | Context of Use |
---|---|
BI-853520 | Primary research code |
Ifebemtinib | INN (International Nonproprietary Name) |
IN-10018 | Developmental code |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7